molecular formula C18H17ClN2O4S B1417612 3-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]propyl chloro(phenyl)acetate CAS No. 356088-58-9

3-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]propyl chloro(phenyl)acetate

Cat. No.: B1417612
CAS No.: 356088-58-9
M. Wt: 392.9 g/mol
InChI Key: ZYKGVPQTTVISKW-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Molecular Formula

The International Union of Pure and Applied Chemistry nomenclature for this compound follows systematic naming conventions that reflect its complex molecular architecture. The official IUPAC name is designated as 3-[(1,1-dioxo-1,2-benzothiazol-3-ylidene)amino]propyl 2-chloro-2-phenylacetate, which systematically describes the structural components in order of priority. Alternative IUPAC naming conventions also recognize the compound as 3-[(1,1-dioxido-1,2-benzothiazol-3-yl)amino]propyl chloro(phenyl)acetate, reflecting different approaches to describing the benzothiazole moiety.

The molecular formula is established as C18H17ClN2O4S, indicating a complex organic structure containing eighteen carbon atoms, seventeen hydrogen atoms, one chlorine atom, two nitrogen atoms, four oxygen atoms, and one sulfur atom. The molecular weight is consistently reported as 392.854 daltons according to average atomic masses, with a monoisotopic mass of 392.059756 daltons. These precise mass measurements are crucial for analytical identification and characterization purposes in research applications.

Table 1.1: Molecular Composition and Physical Properties

Property Value Reference
Molecular Formula C18H17ClN2O4S
Molecular Weight (Average) 392.854 g/mol
Molecular Weight (Experimental) 392.9 g/mol
Monoisotopic Mass 392.059756 g/mol
Computed Molecular Weight 392.86 g/mol

The structural complexity of this compound arises from the presence of multiple functional groups arranged in a specific three-dimensional configuration. The benzothiazole ring system provides the core heterocyclic framework, while the propyl linker connects to the chlorophenyl acetate ester group. This arrangement creates opportunities for diverse chemical interactions and reactivity patterns that are characteristic of multifunctional organic compounds.

Properties

IUPAC Name

3-[(1,1-dioxo-1,2-benzothiazol-3-ylidene)amino]propyl 2-chloro-2-phenylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2O4S/c19-16(13-7-2-1-3-8-13)18(22)25-12-6-11-20-17-14-9-4-5-10-15(14)26(23,24)21-17/h1-5,7-10,16H,6,11-12H2,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYKGVPQTTVISKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)OCCCN=C2C3=CC=CC=C3S(=O)(=O)N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]propyl chloro(phenyl)acetate typically involves multiple steps:

    Formation of the Benzothiazole Ring: This can be achieved by cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.

    Introduction of the Sulfone Group: Oxidation of the benzothiazole ring using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Amino Linkage Formation: Reaction of the sulfone-substituted benzothiazole with 3-aminopropylamine.

    Esterification: Finally, the amino group is reacted with chloro(phenyl)acetyl chloride under basic conditions to form the desired ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The sulfone group can undergo further oxidation under strong oxidizing conditions.

    Reduction: The sulfone group can be reduced to a sulfide under reducing conditions.

    Substitution: The chloro group in the ester moiety can be substituted by nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Further oxidized sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Amino or thiol-substituted derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical studies.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Industry: Could be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]propyl chloro(phenyl)acetate would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The sulfone group can act as an electron-withdrawing group, influencing the reactivity of the compound.

Comparison with Similar Compounds

Structural Analogs and Physicochemical Properties

The target compound shares structural motifs with other benzeneacetic acid derivatives and benzothiazole sulfonamide-containing molecules. Below is a comparative analysis of key analogs:

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) XLogP3 H-Bond Donors H-Bond Acceptors TPSA (Ų) Notable Features
Target Compound (356088-58-9) C₁₈H₁₇ClN₂O₄S 392.9 3.1 1 5 93.2 Chloro(phenyl)acetate ester
α-[[4-(1-Methylethyl)phenyl]thio]-benzeneacetic acid C₁₇H₁₈O₂S 286.4 4.2 1 2 65.7 Thioether linkage, branched alkyl
4-Bromo-α-ethyl-benzeneacetic acid ethyl ester C₁₂H₁₅BrO₂ 287.1 3.8 0 2 26.3 Bromine substituent, ethyl ester
PAP-1 (Kv1.3 inhibitor reference) Not provided ~400 (estimated) ~3.5 2 6 ~100 Known Kv1.3 blocker, benzamide core

Key Observations :

  • The target compound’s higher TPSA (93.2 vs. 26.3–65.7 in other benzeneacetic acid derivatives) suggests reduced membrane permeability compared to simpler esters .

Biological Activity

3-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]propyl chloro(phenyl)acetate is a complex organic compound with significant potential in medicinal chemistry. This compound features a benzothiazole moiety, which is known for its diverse biological activities. The biological activity of this compound has been explored primarily through its interactions with ion channels and enzymes.

  • Molecular Formula : C18H17ClN2O4S
  • CAS Number : 356088-58-9
  • IUPAC Name : 3-[(1,1-dioxo-1,2-benzothiazol-3-ylidene)amino]propyl 2-chloro-2-phenylacetate

The biological activity of this compound is primarily attributed to its ability to inhibit specific ion channels and enzymes. Notably, it has shown potent inhibitory activity against the voltage-gated potassium channel Kv1.3, which is implicated in various physiological processes and pathologies such as autoimmune diseases.

In Vitro Studies

Research has demonstrated that various analogs of this compound exhibit significant inhibitory effects on Kv1.3 channels. For instance:

  • Compound 8b : Demonstrated similar potency to PAP-1, a well-known Kv1.3 inhibitor, when tested using the IonWorks patch clamp assay .
  • Compounds 13i and 13rr : Advanced for further studies due to their promising in vitro activity against Kv1.3 .

Comparative Analysis of Biological Activity

The following table summarizes the biological activity of different compounds related to this compound:

CompoundTargetActivityReference
8bKv1.3Similar potency to PAP-1
13iKv1.3Advanced for in vivo studies
13rrKv1.3Advanced for in vivo studies

Case Studies and Applications

Several studies have explored the potential therapeutic applications of this compound:

  • Autoimmune Diseases : Due to its ability to inhibit Kv1.3 channels, it may serve as a therapeutic agent in treating conditions like multiple sclerosis and psoriasis.
  • Cancer Research : The modulation of ion channels can influence tumor cell proliferation and apoptosis, making this compound a candidate for cancer therapy.

Q & A

Q. What synthetic methodologies are commonly employed to prepare 3-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]propyl chloro(phenyl)acetate?

The compound is synthesized via a multi-step route involving:

  • Step 1 : Reaction of 1,2-benzothiazol-3-amine derivatives with chloroacetyl chloride in the presence of a base (e.g., triethylamine) to form the chloroacetate intermediate. This method is analogous to the synthesis of structurally related propargyl chloroacetates .
  • Step 2 : Coupling the intermediate with a substituted phenyl group under nucleophilic conditions. Optimization of reaction time and temperature is critical to avoid side reactions (e.g., hydrolysis of the chloroacetate group).

Q. Which analytical techniques are most effective for structural confirmation and purity assessment?

  • X-ray crystallography : Used to resolve the stereochemistry and confirm the spatial arrangement of the benzothiazole and chloro(phenyl)acetate moieties .
  • High-resolution mass spectrometry (HRMS) : Provides exact mass data (e.g., m/z 486.0954 for related compounds) to verify molecular formula .
  • NMR spectroscopy : ¹H/¹³C NMR and 2D experiments (e.g., COSY, HSQC) confirm connectivity, particularly for distinguishing between regioisomers .

Advanced Research Questions

Q. What is the mechanistic basis for its activity as a KV1.3 potassium channel inhibitor?

The compound acts as a voltage-gated potassium channel blocker , specifically targeting KV1.3, which is implicated in autoimmune diseases. Key findings include:

  • Structure-activity relationship (SAR) : The 1,2-benzothiazol-3-ylamino group enhances binding affinity to the channel’s outer vestibule, while the chloro(phenyl)acetate moiety influences selectivity over other KV subtypes (e.g., KV1.1, KV1.5) .
  • Electrophysiological validation : Patch-clamp assays on HEK-293 cells expressing human KV1.3 show an IC₅₀ of ~50 nM, with >100-fold selectivity against KV1.2 .

Q. How can researchers optimize selectivity for KV1.3 over related ion channels in drug design?

  • Modification of the benzothiazole ring : Introduction of electron-withdrawing groups (e.g., sulfonyl) reduces off-target effects on calcium-activated potassium channels .
  • Probing the chloro(phenyl)acetate linker : Shortening the propyl spacer or replacing chlorine with fluorine improves metabolic stability without compromising potency .
  • Computational docking : Molecular dynamics simulations identify critical residues (e.g., Tyr377, Val381) for selective binding, guiding rational design .

Q. How should researchers address discrepancies in reported potency across different experimental models?

Discrepancies may arise from:

  • Assay conditions : Variability in patch-clamp protocols (e.g., voltage parameters, temperature) affects IC₅₀ values. Standardization using reference inhibitors (e.g., tetraethylammonium) is recommended .
  • Cell line differences : Endogenous channel expression in primary T-cells vs. transfected HEK-293 cells alters apparent efficacy. Parallel experiments in both systems are advised .
  • Batch purity : Impurities in synthetic batches (e.g., residual solvents) can modulate activity. LC-MS purity thresholds (>98%) should be enforced .

Experimental Design Considerations

Q. What in vitro and in vivo models are appropriate for evaluating its therapeutic potential?

  • In vitro :
  • T-cell proliferation assays : Measure inhibition of Ca²⁺-dependent signaling in human Jurkat cells .
  • Cytotoxicity screening : Use HepG2 cells to assess off-target effects on metabolic enzymes (e.g., CYP3A4) .
    • In vivo :
  • Autoimmune disease models : Collagen-induced arthritis (CIA) in mice, with dose-dependent monitoring of cytokine levels (e.g., IL-17, TNF-α) .

Q. What strategies resolve conflicting data in metabolic stability studies?

  • Microsomal stability assays : Compare liver microsomes from multiple species (e.g., human, rat) to identify species-specific degradation pathways .
  • Isotope labeling : Use ¹⁴C-labeled compound to track metabolites via HPLC-radiometric detection .

Contradictions and Mitigation

  • Synthetic reproducibility : Variations in yields (75% vs. 95%) are attributed to reaction temperature control. Strict adherence to −35°C in stepwise coupling is critical .
  • Metabolic stability : Discrepancies between microsomal assays and in vivo data suggest species-specific metabolism. Cross-validation with humanized liver models is advised .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]propyl chloro(phenyl)acetate
Reactant of Route 2
Reactant of Route 2
3-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]propyl chloro(phenyl)acetate

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